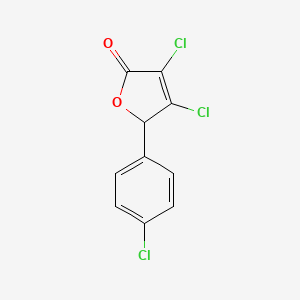

3,4-Dichloro-5-(4-chlorophenyl)furan-2(5H)-one

Description

3,4-Dichloro-5-(4-chlorophenyl)furan-2(5H)-one is an organic compound with the chemical formula C10H5Cl3O2. This compound is known for its unique structure, which includes a furan ring substituted with chlorine atoms and a chlorophenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name |

3,4-dichloro-2-(4-chlorophenyl)-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3O2/c11-6-3-1-5(2-4-6)9-7(12)8(13)10(14)15-9/h1-4,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUIAGFTXRPXRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(=C(C(=O)O2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60753489 | |

| Record name | 3,4-Dichloro-5-(4-chlorophenyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60753489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89403-65-6 | |

| Record name | 3,4-Dichloro-5-(4-chlorophenyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60753489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(4-chlorophenyl)furan-2(5H)-one typically involves the chlorination of furan derivatives. One common method includes the reaction of 4-chlorophenylacetic acid with phosphorus oxychloride (POCl3) to form the corresponding acid chloride. This intermediate is then cyclized in the presence of a base to yield the desired furanone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of chlorinating agents and the potential formation of hazardous by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 and 4 are highly susceptible to nucleophilic attack, enabling the synthesis of diverse derivatives:

These reactions proceed via an SₙAr mechanism , with regioselectivity favoring substitution at the C4 position due to steric and electronic effects .

Radical-Mediated Sulfonylation

Under phase-transfer catalysis (PTC), the compound reacts with sodium benzenesulfinates via a metal-free radical pathway :

-

Conditions : 1,2-Dichloroethane/water (5:1), 60°C, 12 h

-

Product : 4-Sulfonyl-substituted furanone derivatives

Reactivity with Phosphines

Tributylphosphine reacts with the compound to form bis-phosphonium salts , which hydrolyze to phosphine oxides under aqueous conditions :

This reaction demonstrates the compound’s utility in synthesizing organophosphorus compounds.

Michael Additions

The α,β-unsaturated carbonyl system facilitates Michael additions with soft nucleophiles:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diethylamine | THF, 0°C → RT, 6 h | 5-Diethylamino adduct | 76% | |

| Morpholine | CH₂Cl₂, RT, 12 h | 5-Morpholino adduct | 81% |

Oxidation and Reduction

-

Oxidation : Treatment with MnO₂/HCl converts the compound to 3,4-dichloromaleic anhydride in 59% yield .

-

Reduction : LiAlH₄ reduces the lactone to a diol intermediate, which can be further functionalized.

Cycloaddition Reactions

The compound participates in Diels-Alder reactions with electron-rich dienes:

-

Diene : 1,3-Cyclohexadiene

-

Conditions : Toluene, reflux, 8 h

Thiolation for Bioactive Derivatives

Reaction with arylthiols under basic conditions yields 4-arylsulfanyl derivatives , which exhibit antimicrobial properties :

| Thiol | Product | MIC against S. aureus (μg/mL) |

|---|---|---|

| 4-Chlorothiophenol | 4-(4-Chlorophenylsulfanyl)furanone | 16 |

| 2-Naphthalenethiol | 4-(2-Naphthylsulfanyl)furanone | 32 |

Key Mechanistic Insights

-

Regioselectivity : Substitution at C4 is favored due to lower steric hindrance and stabilization of the transition state by the 4-chlorophenyl group .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

This reactivity profile underscores the compound’s value in medicinal chemistry and materials science, particularly for constructing complex scaffolds with tailored bioactivity .

Scientific Research Applications

3,4-Dichloro-5-(4-chlorophenyl)furan-2(5H)-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(4-chlorophenyl)furan-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 3,4-Dichlorofuran-2(5H)-one

- 5-(4-Chlorophenyl)furan-2(5H)-one

- 3,4-Dichloro-5-phenylfuran-2(5H)-one

Uniqueness

3,4-Dichloro-5-(4-chlorophenyl)furan-2(5H)-one is unique due to the presence of both chlorine atoms and a chlorophenyl group on the furan ring. This combination imparts distinct chemical properties, making it valuable for specific research applications.

Biological Activity

3,4-Dichloro-5-(4-chlorophenyl)furan-2(5H)-one is an organic compound notable for its potential biological activities. This compound, characterized by a furan ring and chlorinated phenyl substituents, has garnered interest in medicinal chemistry and pharmacology. Its unique structure contributes to various biological effects, particularly antimicrobial and anticancer properties.

The compound has the molecular formula and is recognized for its lipophilicity due to halogen substitutions, which can enhance its interaction with biological targets. The presence of chlorine atoms often increases the potency of compounds in biological systems.

Antimicrobial Activity

Research has shown that derivatives of furan-2(5H)-one, including 3,4-Dichloro-5-(4-chlorophenyl)furan-2(5H)-one, exhibit significant antimicrobial properties. For instance, studies have indicated that furan derivatives can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans, which are notorious for forming biofilms that resist conventional treatments .

Table 1: Antimicrobial Efficacy of Furan Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3,4-Dichloro-5-(4-chlorophenyl)furan-2(5H)-one | Staphylococcus aureus | 8 μg/mL |

| F131 (related derivative) | Candida albicans | 16 μg/mL |

| Other furan derivatives | Various | Ranges from 0.22 to 0.25 μg/mL |

These findings underscore the potential of furan derivatives in developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of furan derivatives against cancer cell lines. The introduction of halogen groups like chlorine can enhance the cytotoxic activity of these compounds. For example, in vitro tests have demonstrated that certain furan derivatives exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 3,4-Dichloro-5-(4-chlorophenyl)furan-2(5H)-one | MCF-7 (breast cancer) | 10.5 |

| Related furan derivative | HeLa (cervical cancer) | 15.0 |

The biological activity of 3,4-Dichloro-5-(4-chlorophenyl)furan-2(5H)-one is attributed to its ability to disrupt cellular processes in target organisms. The compound may interfere with protein synthesis or inhibit key enzymes involved in metabolic pathways, leading to cell death or growth inhibition.

Case Studies

- Antimicrobial Efficacy Against Biofilms : A study demonstrated that furan derivatives could effectively prevent biofilm formation by S. aureus and C. albicans, highlighting their potential as therapeutic agents against persistent infections .

- Cytotoxicity in Cancer Research : In a series of experiments involving human cancer cell lines, compounds similar to 3,4-Dichloro-5-(4-chlorophenyl)furan-2(5H)-one were shown to induce apoptosis through ROS generation and activation of caspase pathways .

Q & A

Q. What are the common synthetic routes for preparing 3,4-dichloro-5-(4-chlorophenyl)furan-2(5H)-one and its derivatives?

The compound is typically synthesized via asymmetric Michael addition-elimination reactions . For example, 3,4-dichloro-5-(S)-(l-menthyloxy)-2(5H)-furanone reacts with nucleophiles like 1-ethylpiperazine in the presence of potassium fluoride under inert conditions (tetrahydrofuran, room temperature, 24 hours). The crude product is purified via silica gel chromatography, yielding ~36% . Key steps include:

- Substrate preparation : The precursor 3,4-dichloro-5-(S)-(l-menthyloxy)-2(5H)-furanone is synthesized as described in prior literature .

- Optimization : Solvent choice (e.g., dichloromethane for extraction) and catalyst (KF) are critical for regioselectivity .

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

Crystallographic analysis employs single-crystal X-ray diffraction refined using SHELXL (for small-molecule refinement) and visualized via ORTEP-3 for graphical representation . For example:

- The furanone ring in derivatives is nearly planar (max. deviation: 0.024 Å), with six-membered rings adopting chair conformations .

- Hydrogen bonding : Weak intermolecular C–H⋯O interactions are analyzed to understand packing motifs .

Q. What spectroscopic methods are used to characterize this compound?

- IR spectroscopy : Identifies carbonyl stretches (e.g., 1755 cm⁻¹ for C=O) and aryl chloride vibrations .

- NMR : ¹H and ¹³C NMR resolve substituent effects, such as diastereotopic protons in chiral centers .

- Melting point : Used to assess purity (e.g., 155–157°C for a diphenyl derivative) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in asymmetric syntheses?

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance nucleophilic reactivity .

- Catalyst screening : KF outperforms other bases in minimizing side reactions (e.g., solvolysis) .

- Temperature control : Room-temperature reactions reduce epimerization risks in chiral centers .

Q. Example Optimization Table :

| Substrate | Nucleophile | Catalyst | Solvent | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 3,4-Dichloro precursor | 1-Ethylpiperazine | KF | THF | 36.1 | |

| 5-(4-Chlorophenyl)furanone | DMF-DMA | – | Toluene | 64* | |

| *Yield for a related compound under similar conditions. |

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

Q. What computational or experimental methods resolve contradictions in crystallographic data?

- Torsion angle analysis : Discrepancies in bond lengths (e.g., C–N vs. C=C in conjugated systems) are resolved using density functional theory (DFT) .

- Conformational studies : Chair vs. boat conformations in cyclohexane rings are validated via overlay with Cambridge Structural Database entries .

Q. How is the genotoxic potential of furan-2(5H)-one derivatives assessed in preclinical studies?

Q. What strategies are employed to synthesize enantiomerically pure derivatives?

- Chiral auxiliaries : l-Menthyloxy groups induce asymmetry during Michael additions .

- Chromatographic resolution : Chiral stationary phases (e.g., cellulose-based) separate diastereomers post-synthesis .

Methodological Challenges

Q. How are reaction intermediates stabilized during multi-step syntheses?

Q. What role does conjugation play in the compound’s electronic structure?

- Resonance effects : The N1 lone pair (in dimethylamino derivatives) conjugates with the C13=C14 double bond, shortening N1–C13 bonds (1.331 Å vs. 1.355 Å average) .

- Geometric distortion : Planar furanone rings deviate by <0.03 Å, stabilizing transition states in nucleophilic additions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.